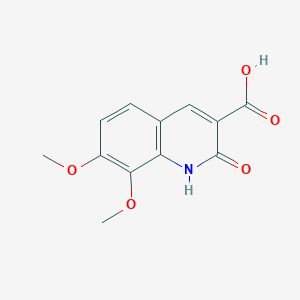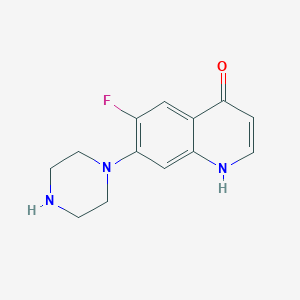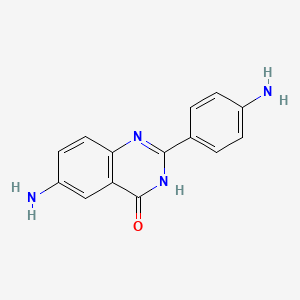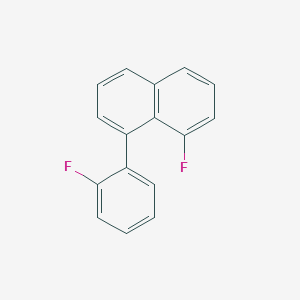
1-Fluoro-8-(2-fluorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-8-(2-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system, making it a unique and valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-8-(2-fluorophenyl)naphthalene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-8-(2-fluorophenyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the naphthalene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Aplicaciones Científicas De Investigación
1-Fluoro-8-(2-fluorophenyl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 1-Fluoro-8-(2-fluorophenyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative with a single fluorine atom.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with the fluorine atom in a different position.
1-Chloronaphthalene: A chlorinated analogue of 1-Fluoronaphthalene with similar properties but different reactivity.
Uniqueness: 1-Fluoro-8-(2-fluorophenyl)naphthalene is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity in certain reactions, and improved interactions with biological targets compared to its mono-fluorinated or chlorinated analogues .
Propiedades
Fórmula molecular |
C16H10F2 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1-fluoro-8-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-14-9-2-1-7-12(14)13-8-3-5-11-6-4-10-15(18)16(11)13/h1-10H |
Clave InChI |
KRWUURFUBHMNQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
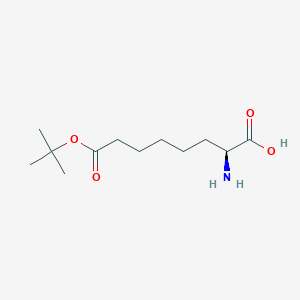
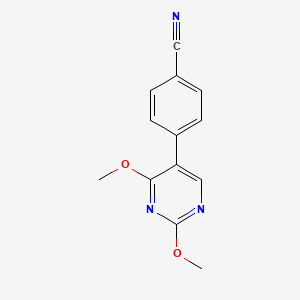
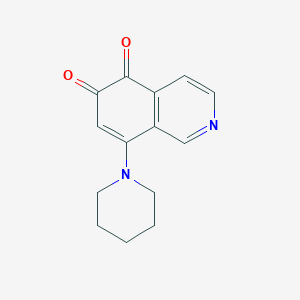

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
